Combretastatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

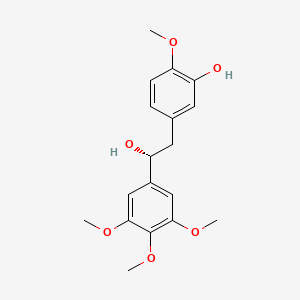

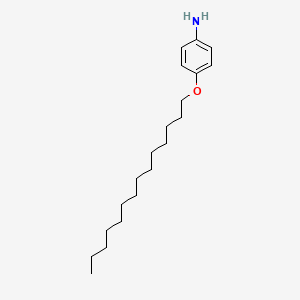

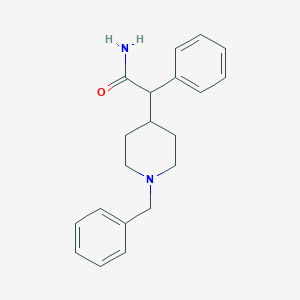

コンブレタスタチンA-4リン酸塩 (CA4P) は、新規の抗腫瘍血管標的剤です。これは、活性化合物であるコンブレタスタチンA-4 (CA4) に迅速に脱リン酸化されるプロドラッグです。 この化合物はコルヒチンと構造的に類似しており、チューブリンのコルヒチン結合部位に結合して、チューブリンの重合を阻害します 。 CA4Pは、いくつかの腫瘍細胞株に対して幅広い細胞毒性を示し、マウス異種移植片モデルで有効であることが示されています .

準備方法

CA4Pは、市販されているアミノ酸エステルとフェニルジクロロホスフェートから、コンブレタスタチンA-4またはエリアニンのワンポット反応によって合成されます 。合成経路は、コンブレタスタチンA-4をリン酸化してCA4Pを生成することを含みます。 反応条件は通常、リン酸化プロセスを促進するために、適切な溶媒と塩基の使用を含みます 。CA4Pの工業的生産方法は、同様の合成経路を含みますが、臨床および研究用途の需要を満たすために規模が拡大されています。

化学反応の分析

CA4Pは、酸化、還元、置換反応を含む、いくつかの種類の化学反応を受けます。 これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤があります 。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、CA4Pの酸化は、様々な酸化誘導体の生成につながる可能性があり、還元は化合物の還元型を生成する可能性があります .

科学的研究への応用

CA4Pは、化学、生物学、医学、および産業の分野で特に、幅広い科学的研究への応用があります。 化学では、CA4Pは、小分子の生物活性に対するリン酸化の影響を研究するためのモデル化合物として使用されます 。 生物学では、CA4Pは、チューブリンの重合のメカニズムと、チューブリン結合剤が細胞分裂に与える影響を調査するために使用されます 。 医学では、CA4Pは、卵巣がん、肺がん、および未分化甲状腺がんを含む、様々なタイプのがんの潜在的な治療法として研究されています 。 産業では、CA4Pは、新しい抗がん剤の開発や、血管標的剤が腫瘍の増殖に与える影響を研究するためのツールとして使用されています .

科学的研究の応用

CA4P has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, CA4P is used as a model compound for studying the effects of phosphorylation on the biological activity of small molecules . In biology, CA4P is used to investigate the mechanisms of tubulin polymerization and the effects of tubulin-binding agents on cell division . In medicine, CA4P is being studied as a potential treatment for various types of cancer, including ovarian, lung, and anaplastic thyroid cancer . In industry, CA4P is used in the development of new anticancer drugs and as a tool for studying the effects of vascular targeting agents on tumor growth .

作用機序

CA4Pは、当初抗有糸分裂剤として研究されていたコルヒチンよりも高い効力でチューブリンに結合します 。 VE-カドヘリンとベータカテニンのチロシンリン酸化を迅速に減少させることで、腫瘍の血管閉塞と壊死を誘導し、機能的な内皮細胞構造と生存を維持するために必要な内皮シグナル伝達経路を阻害します 。 これにより、アポトーシスを起こした内皮細胞が基質から剥がれ、血流が遮断され、腫瘍血管が急速に崩壊し、腫瘍が壊死します .

類似の化合物との比較

CA4Pは、コンブレタスタチンA-1リン酸塩 (CA1P) やコンブレタスタチンA-4 (CA4) などの他の類似の化合物と比較されます。 これらの化合物は、チューブリンのコルヒチン結合部位に結合してチューブリンの重合を阻害するという、同様の作用機序を共有しています 。 CA4Pは、CA4への迅速な脱リン酸化が特徴であり、腫瘍細胞に対する細胞毒性を高めます 。 さらに、CA4Pは、そのアナログと比較して、様々な腫瘍細胞株に対して幅広い細胞毒性を示しています .

類似化合物との比較

CA4P is compared with other similar compounds such as combretastatin A-1 phosphate (CA1P) and this compound A-4 (CA4). These compounds share similar mechanisms of action, binding to the colchicine-binding site on tubulin and inhibiting tubulin polymerization . CA4P is unique in its rapid dephosphorylation to CA4, which enhances its cytotoxicity against tumor cells . Additionally, CA4P has shown a broader range of cytotoxicity against various tumor cell lines compared to its analogs .

特性

| CA4P binds tubulin with a higher efficacy than colchicines, and was therefore initially investigated as an anti-mitotic agent. However, it was later observed to also induce vascular shutdown and necrosis in tumours. Clinical trials have revealed its positive effects, either as a single agent or in combination with chemotherapy, in patients with ovarian, lung or anaplastic thyroid cancer. Biochemical analyses revealed that CA4P rapidly diminished the tyrosine phosphorylation of VE-cadherin and beta-catenin, thereby blocking the endothelial signalling pathway that is necessary for maintaining a functional endothelial cell structure and survival. | |

CAS番号 |

82855-09-2 |

分子式 |

C18H22O6 |

分子量 |

334.4 g/mol |

IUPAC名 |

5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol |

InChI |

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3 |

InChIキー |

LGZKGOGODCLQHG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |

異性体SMILES |

COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O |

正規SMILES |

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |

同義語 |

3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol combretastatin NSC 348103 NSC-348103 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)